molecular formula C14H10ClFO B14029049 3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde

3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B14029049
M. Wt: 248.68 g/mol
InChI Key: BJCGPVBDYNSCFZ-UHFFFAOYSA-N
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Description

3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde (CAS: 400744-49-2) is a substituted biphenyl derivative characterized by a formyl group (-CHO) at the 4-position, a methyl group at the 2-position, and chloro- and fluoro-substituents at the 3′- and 4′-positions of the biphenyl system, respectively . Its molecular formula is C₁₄H₁₀ClFO, with a molecular weight of 252.68 g/mol.

Properties

Molecular Formula

C14H10ClFO

Molecular Weight

248.68 g/mol

IUPAC Name

4-(3-chloro-4-fluorophenyl)-3-methylbenzaldehyde

InChI

InChI=1S/C14H10ClFO/c1-9-6-10(8-17)2-4-12(9)11-3-5-14(16)13(15)7-11/h2-8H,1H3

InChI Key

BJCGPVBDYNSCFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=O)C2=CC(=C(C=C2)F)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde typically involves palladium-catalyzed cross-coupling reactions (notably Suzuki-Miyaura coupling) between appropriately substituted aryl halides and arylboronic acids, followed by functional group transformations to install the aldehyde moiety. The presence of halogens (chloro and fluoro) and methyl groups requires careful selection of reaction conditions to maintain regioselectivity and functional group integrity.

Key Starting Materials and Intermediates

Palladium-Catalyzed Cross-Coupling Reactions

The core biphenyl framework is constructed via Suzuki-Miyaura cross-coupling, a widely used method for forming biaryl bonds:

Parameter Typical Conditions Notes
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or PdCl2(dppf) Catalyst loading: 4-8 mol%
Base Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) 2-5 equivalents
Solvent Mixtures of N,N-dimethylformamide (DMF)/water, toluene/water, or DMF alone Degassed solvents preferred
Temperature 90–130 °C Heating under reflux or microwave irradiation
Time 0.5–18 hours Longer times for scale-up or less reactive substrates
Atmosphere Inert (nitrogen or argon) To prevent catalyst oxidation

Example Procedure:

  • A mixture of 4-bromobenzaldehyde and 3-chloro-4-fluorophenylboronic acid is combined with Pd(PPh3)4 and K2CO3 in DMF/water.
  • The reaction is heated to 130 °C under microwave irradiation for 0.5–1 hour.
  • After completion, the mixture is cooled, extracted with dichloromethane, washed, dried, and purified by silica gel chromatography to yield the biphenyl aldehyde intermediate.

Halogenation and Fluorination Steps

Selective halogenation to install chlorine and fluorine atoms can be achieved via:

Purification and Characterization

  • Purification: Typically performed by recrystallization (solvents like diisopropyl ether, ethyl acetate) or column chromatography on silica gel.
  • Characterization: Confirmed by NMR spectroscopy (^1H, ^13C, ^19F), mass spectrometry (MS), melting point determination, and HPLC for purity assessment.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Suzuki Coupling 4-Bromobenzaldehyde + 3-chloro-4-fluorophenylboronic acid, Pd(PPh3)4, K2CO3, DMF/H2O, 130 °C, 1 h 70–85% Microwave irradiation enhances rate
2 Oxidation (if needed) SeO2 or MnO2 in toluene, reflux 60–75% Converts methyl to aldehyde
3 Halogenation NCS in acetonitrile or chloroform, room temp 80–90% Selective chlorination at 3' position
4 Fluorination Specialized fluorinating agents, elevated temp 65–80% Requires careful control to avoid over-fluorination

Comparative Analysis with Related Biphenyl Aldehydes

Compound Substituents Key Differences Synthetic Challenges
3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde Cl (3'), F (4'), Me (2'), Aldehyde (4) Multiple halogens increase polarity and steric hindrance Regioselective halogenation and cross-coupling
3'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde F (3'), Me (2'), Aldehyde (4) Lacks chlorine; less steric bulk Easier halogenation, simpler purification
2'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde F (2'), Aldehyde (4) Single halogen, no methyl group Fewer steric constraints, higher yields

Research Findings and Notes

  • The palladium-catalyzed Suzuki coupling remains the most efficient and versatile method for constructing the biphenyl core with precise substitution patterns.
  • Microwave-assisted reactions significantly reduce reaction times and improve yields.
  • The presence of electron-withdrawing halogens (Cl, F) influences the reactivity of the aromatic rings, necessitating tailored reaction conditions.
  • Purification often requires multiple recrystallizations or chromatographic steps due to close polarity of intermediates.
  • Industrial scale-up may employ continuous flow reactors for better control over reaction parameters and safety.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages
Suzuki-Miyaura Coupling Aryl bromide, arylboronic acid, Pd catalyst, K2CO3 90–130 °C, DMF/H2O, 0.5–18 h High regioselectivity, good yields Sensitive to moisture, expensive Pd catalyst
Electrophilic Halogenation NCS or other halogen sources Room temp, mild solvents Selective halogenation Possible over-halogenation
Oxidation of methyl to aldehyde SeO2, MnO2 Reflux in toluene Direct aldehyde installation Moderate yields, side reactions possible
Microwave Irradiation As above 130 °C, 0.5–1 h Faster reactions, better yields Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: 3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-carboxylic acid

    Reduction: 3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-methanol

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used

Scientific Research Applications

3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of electron-withdrawing groups (chloro and fluoro) and the aldehyde functional group can influence its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents (Positions)
3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde 400744-49-2 C₁₄H₁₀ClFO 252.68 2-CH₃, 3′-Cl, 4′-F
4'-Chloro-[1,1'-biphenyl]-4-carbaldehyde 80565-30-6 C₁₃H₉ClO 216.66 4′-Cl
3',5'-Dichloro-[1,1'-biphenyl]-4-carbaldehyde 221018-04-8 C₁₃H₈Cl₂O 251.11 3′,5′-Cl₂
2-Chloro-2',3'-difluoro-4'-methyl-[1,1'-biphenyl]-4-carboxaldehyde 1958551-08-0 C₁₄H₉ClF₂O 266.67 2-Cl, 2′,3′-F₂, 4′-CH₃
3'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde 2271442-90-9 C₁₅H₁₃ClO 244.72 2,6-CH₃, 3′-Cl

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The chloro and fluoro substituents in the target compound enhance the electrophilicity of the formyl group, facilitating nucleophilic addition reactions compared to non-halogenated analogues like 4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde (used in synthesis of compound 100b, ).

Physicochemical Properties

Table 2: Predicted and Experimental Physicochemical Data

Compound Name Boiling Point (°C) Density (g/cm³) Melting Point (°C) Solubility (Polar Solvents)
3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde 346.0 (predicted) 1.285 (predicted) Not reported Moderate in DMSO, ethanol
3',5'-Dichloro-[1,1'-biphenyl]-4-carbaldehyde 320–325 (exp.) 1.38 (exp.) 95–98 Low in water; high in THF
2-Chloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde 335–340 (predicted) 1.30 (predicted) Not reported Similar to target compound

Key Observations :

  • Halogen Effects : The presence of fluorine (lower atomic radius, higher electronegativity) in the target compound contributes to a slightly lower density compared to dichloro analogues (e.g., 3',5'-dichloro derivative, density = 1.38 g/cm³) .
  • Boiling Points : Higher halogen content (e.g., dichloro vs. chloro-fluoro) correlates with elevated boiling points due to increased molecular weight and intermolecular forces.

Reactivity Trends :

  • Electron-withdrawing substituents (Cl, F) enhance electrophilicity of the formyl group, making the target compound more reactive toward nucleophiles (e.g., Grignard reagents) compared to methoxy-substituted analogues.

Biological Activity

3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde is a synthetic organic compound belonging to the biphenyl family. Its unique structural features, including halogen substitutions and a carbonyl group, suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of 3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde can be represented as follows:

  • Molecular Formula : C15H12ClF O
  • Molecular Weight : 270.71 g/mol

Antimicrobial Activity

Research has indicated that compounds with similar biphenyl structures exhibit antimicrobial properties. A study evaluating a series of biphenyl derivatives demonstrated that modifications in halogen and alkyl substituents significantly influenced their antibacterial efficacy against various Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Biphenyl Derivatives

Compound NameAntibacterial Activity (Zone of Inhibition in mm)
3'-Chloro-4'-fluoro-2-methyl-biphenylNot yet tested
4-Fluorobiphenyl12
2-Methylbiphenyl10
3',5-Dichlorobiphenyl15

Note: The activity of 3'-Chloro-4'-fluoro-2-methyl-biphenyl is yet to be reported in literature.

Antioxidant Activity

Compounds with similar structural motifs have shown antioxidant properties. The presence of electron-withdrawing groups like chloro and fluoro can enhance the stability of radical species formed during oxidative stress. Studies on related biphenyl compounds have shown that they can scavenge free radicals effectively, suggesting potential therapeutic applications in oxidative stress-related diseases .

The biological activity of 3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde may involve several mechanisms:

  • Interaction with Enzymes : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Radical Scavenging : The structure allows for effective electron donation to free radicals, reducing oxidative damage.
  • Receptor Modulation : Potential interactions with specific receptors involved in inflammatory pathways may also be hypothesized based on structural analogs.

Case Study 1: Antimicrobial Efficacy

In a recent study, a series of biphenyl derivatives were screened for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. While 3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde was not specifically tested, related compounds showed significant activity, leading researchers to propose further investigation into this compound's potential .

Case Study 2: Antioxidant Properties

A comparative analysis of antioxidant activities among various biphenyl compounds indicated that those with halogen substitutions exhibited enhanced radical scavenging abilities. This suggests that further studies on 3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde could reveal similar protective effects against oxidative stress .

Q & A

Q. What computational tools predict metabolic stability of derivatives, and how are these validated experimentally?

  • Methodology : ADMET predictors (e.g., SwissADME) model phase I oxidation sites (e.g., aldehyde → carboxylic acid). Experimental validation uses liver microsome assays (human/rat) with LC-MS/MS metabolite profiling. Fluorine atoms at the 4'-position reduce CYP-mediated degradation, enhancing half-life .

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